molecular formula C16H19Cl2N3 B13577232 2-(5-Benzyl-1H-benzo[d]imidazol-2-yl)ethan-1-amine dihydrochloride CAS No. 2731008-77-6

2-(5-Benzyl-1H-benzo[d]imidazol-2-yl)ethan-1-amine dihydrochloride

Cat. No.: B13577232
CAS No.: 2731008-77-6
M. Wt: 324.2 g/mol
InChI Key: ZDUNEPQPOVRTEA-UHFFFAOYSA-N
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Description

2-(5-Benzyl-1H-benzo[d]imidazol-2-yl)ethan-1-amine dihydrochloride is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Benzyl-1H-benzo[d]imidazol-2-yl)ethan-1-amine dihydrochloride typically involves the condensation of o-phenylenediamine with benzyl chloride, followed by the reaction with ethylenediamine. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the reaction. The final product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis process. Additionally, advanced purification techniques like chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Benzyl-1H-benzo[d]imidazol-2-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under basic conditions.

Major Products Formed

    Oxidation: Benzimidazole N-oxides.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its potential anticancer activity and as a therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(5-Benzyl-1H-benzo[d]imidazol-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound may interfere with the replication of viruses and bacteria, contributing to its antimicrobial and antiviral effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride
  • 2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethan-1-amine hydrochloride

Uniqueness

2-(5-Benzyl-1H-benzo[d]imidazol-2-yl)ethan-1-amine dihydrochloride is unique due to its specific benzyl substitution, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced antimicrobial and anticancer activities, making it a valuable compound for further research and development.

Properties

CAS No.

2731008-77-6

Molecular Formula

C16H19Cl2N3

Molecular Weight

324.2 g/mol

IUPAC Name

2-(6-benzyl-1H-benzimidazol-2-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C16H17N3.2ClH/c17-9-8-16-18-14-7-6-13(11-15(14)19-16)10-12-4-2-1-3-5-12;;/h1-7,11H,8-10,17H2,(H,18,19);2*1H

InChI Key

ZDUNEPQPOVRTEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC3=C(C=C2)N=C(N3)CCN.Cl.Cl

Origin of Product

United States

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